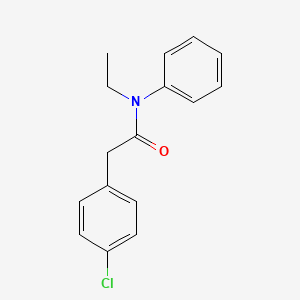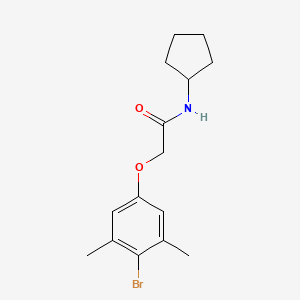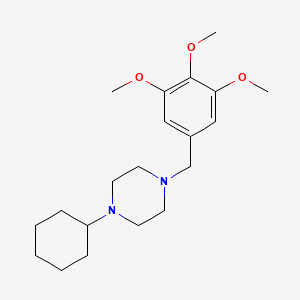![molecular formula C20H24N2O3 B5859545 N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide, commonly known as DPNB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPNB belongs to the class of amides and is structurally similar to other compounds that have been used as drugs for various medical conditions.
Wirkmechanismus
DPNB exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, DPNB reduces the production of prostaglandins, leading to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects
DPNB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are molecules that play a key role in inflammation. Additionally, DPNB has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPNB in lab experiments is that it has been extensively studied and characterized, making it a well-understood compound. Additionally, DPNB has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for use in lab experiments. However, one limitation of using DPNB is that it can be difficult to synthesize in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on DPNB. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases. Additionally, research could be done to investigate the potential use of DPNB in combination with other compounds for the treatment of pain and inflammation. Finally, research could be done to develop more efficient methods for the synthesis of DPNB, which could make it more widely available for use in lab experiments.
Synthesemethoden
DPNB is synthesized by a multistep process involving the reaction of 2,4-dimethylphenol with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobutyric acid to form DPNB.
Wissenschaftliche Forschungsanwendungen
DPNB has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever. Additionally, DPNB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-7-9-17(10-8-16)22-20(24)13-25-18-11-6-14(2)12-15(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIJXWQRNZJSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)



![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)


![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)